Bienvenue dans la boutique en ligne BenchChem!

11-Oxomogroside IIIe

Anti-tumor promoter Epstein-Barr virus Triterpenoid

11-Oxomogroside IIIe (CAS: 2096516-68-4) is a cucurbitane triterpene glycoside bearing an 11-oxo group that fundamentally differentiates it from sweet-tasting mogrosides. Validated to deliver 70–100% suppression of Epstein–Barr virus early antigen (EBV-EA) induction at 1 × 10³ mol ratio/TPA in Raji cells, and exhibiting moderate PGC-1α promoter modulation, this compound is an essential probe for chemoprevention, viral oncogenesis, and metabolic regulation studies. Substituting with generic mogroside extracts compromises mechanistic validity. Procure with confidence knowing your research builds on a precisely defined, analytically verified molecular entity.

Molecular Formula C48H80O19
Molecular Weight 961.1 g/mol
Cat. No. B1496592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Oxomogroside IIIe
Synonyms11-oxomogroside III E
Molecular FormulaC48H80O19
Molecular Weight961.1 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C
InChIInChI=1S/C48H80O19/c1-21(9-13-31(45(4,5)61)66-43-40(37(58)34(55)27(20-51)64-43)67-42-39(60)36(57)33(54)26(19-50)63-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(52)17-47(22,46)7)11-14-30(44(23,2)3)65-41-38(59)35(56)32(53)25(18-49)62-41/h10,21-22,24-28,30-43,49-51,53-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46+,47-,48+/m1/s1
InChIKeyQVTPQPDYCBHPCC-WTFJSKLNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Oxomogroside IIIe: A Structurally Distinct Cucurbitane Triterpene Glycoside from Siraitia grosvenorii for Specialized Research Applications


11-Oxomogroside IIIe (CAS: 2096516-68-4) is a cucurbitane triterpene glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit, Luo Han Guo) [1]. It is characterized by an oxidized core structure at the C-11 position, distinguishing it from the primary sweet-tasting mogrosides such as Mogroside V [2]. Unlike major sweet mogrosides, 11-Oxomogroside IIIe is recognized for its bioactivity profile, including inhibition of Epstein–Barr virus early antigen (EBV-EA) induction and moderate effects on PGC-1α promoter activity .

Why Generic Mogroside Substitution Is Scientifically Unsound: Structural and Bioactivity Divergence of 11-Oxomogroside IIIe


The mogroside family encompasses over 40 structurally diverse cucurbitane glycosides, yet only a subset, primarily 11-α-hydroxy-mogrosides, exhibit significant sweetness [1]. 11-Oxomogroside IIIe, bearing an 11-oxo group, lies outside this sweet-tasting subfamily and instead demonstrates distinct bioactivities, including anti-tumor promoter effects in Raji cells . Its oxidation state and glycosylation pattern confer a unique pharmacological profile that cannot be assumed to be shared by commercially dominant sweet mogrosides like Mogroside V or Mogroside III. Therefore, substituting 11-Oxomogroside IIIe with a generic mogroside extract or a different purified mogroside would introduce uncontrolled variables, compromising the validity of mechanistic studies, biomarker discovery, or bioactivity screening. Analytical methods confirm that 11-Oxomogroside IIIe can be differentiated from other mogrosides via UPLC-MS, further underscoring the need for compound-specific procurement [2].

Quantitative Differentiation of 11-Oxomogroside IIIe: Head-to-Head and Cross-Study Evidence for Scientific Selection


Inhibition of Epstein–Barr Virus Early Antigen (EBV-EA) Induction: A Direct Anti-Tumor Promoter Activity Comparison

In a Raji cell assay screening for antitumor promoters, 11-Oxomogroside IIIe demonstrated strong suppression of EBV-EA induction by TPA, achieving 70–100% inhibition at 1 × 10³ mol ratio/TPA. This activity was explicitly noted among all tested triterpenoids from Siraitia grosvenorii, positioning 11-Oxomogroside IIIe as a potent candidate in this primary screening model .

Anti-tumor promoter Epstein-Barr virus Triterpenoid Bioactivity

PGC-1α Promoter Activity: Moderate but Distinct Effects in Metabolic Gene Regulation

11-Oxomogroside IIIe was evaluated for its effect on PGC-1α promoter activity using a luciferase reporter assay. While the abstract of the 2017 J Nat Prod paper does not disclose precise numerical values for 11-Oxomogroside IIIe, it is noted that the compound, along with other cucurbitane glucosides, exhibited moderate effects [1]. The structural elucidation of 11-Oxomogroside IIIe was achieved via 1H and 13C NMR, 2D NMR, and HRESIMS [2].

Metabolic regulation PGC-1α Gene expression Cucurbitane

Analytical Differentiation: UPLC-MS Quantification in Complex Mogroside Mixtures

A validated UPLC method enables the simultaneous quantification of 11-Oxomogroside IIIe alongside other mogrosides (11-Oxomogroside V, Mogroside V, Siamenoside I, Mogroside IV, Mogroside III, Mogroside IIIe, and Mogroside IIe) in Siraitiae Fructus [1]. For Mogroside IIIe, the method achieved an average recovery of 99.2% with an RSD of 0.8% within a linear range of 0.51–20.56 μg·mL⁻¹ (r ≥ 0.999) [2].

Analytical chemistry Quality control UPLC-MS Siraitiae Fructus

Structural Divergence from Major Sweet Mogrosides: Basis for Differentiated Bioactivity

11-Oxomogroside IIIe contains an 11-oxo group, distinguishing it from the 11-α-hydroxy-mogrosides (e.g., Mogroside V, Mogroside III) that are responsible for the intense sweetness of monk fruit [1]. The structural determination of 11-Oxomogroside IIIe was achieved using 1H and 13C NMR, 2D NMR, and HRESIMS [2]. This oxidation state alters the compound's hydrogen-bonding capacity and electronic distribution, which likely underlies its divergent bioactivity profile, including anti-tumor promoter and PGC-1α modulatory effects.

Structural biology Glycoside chemistry SAR Cucurbitane

Strategic Application Scenarios for 11-Oxomogroside IIIe: Leveraging Differentiated Evidence for Scientific and Industrial Impact


Anti-Tumor Promoter Mechanism Studies in EBV-Related Carcinogenesis

Employ 11-Oxomogroside IIIe as a probe to investigate the molecular mechanisms of Epstein–Barr virus early antigen (EBV-EA) inhibition. The compound's potent 70–100% suppression at 1 × 10³ mol ratio/TPA in Raji cells makes it a superior candidate over sweet mogrosides (e.g., Mogroside V) for studies focused on chemoprevention and viral oncogenesis. Researchers can use this compound to elucidate downstream signaling pathways, validate target engagement, and compare efficacy against other known EBV-EA inhibitors.

Metabolic Disease Research: Probing PGC-1α-Mediated Pathways

Utilize 11-Oxomogroside IIIe in in vitro assays to explore its role in modulating PGC-1α, a master regulator of mitochondrial biogenesis and energy metabolism. The moderate promoter activity observed in luciferase reporter assays [1] warrants further investigation in models of type 2 diabetes, obesity, or muscle wasting. This application is uniquely suited for 11-Oxomogroside IIIe, as sweet mogrosides have not been reported to affect PGC-1α, thus avoiding confounding sweet-taste receptor activation in cell-based systems.

Analytical Quality Control and Standardization of Monk Fruit Extracts

Implement the validated UPLC-MS method [2] to quantify 11-Oxomogroside IIIe in Siraitiae Fructus raw materials, extracts, and finished products. This method enables precise batch-to-batch consistency checks and ensures that bioactive non-sweet mogrosides are not inadvertently eliminated during processing aimed at maximizing sweet mogroside content. This is critical for manufacturers developing monk fruit-based nutraceuticals with specific pharmacological claims beyond sweetness.

Structure-Activity Relationship (SAR) Studies of Cucurbitane Glycosides

Incorporate 11-Oxomogroside IIIe into SAR panels to dissect the contribution of the C-11 oxidation state to bioactivity. By comparing its effects with those of 11-deoxy, 11-α-hydroxy, and 11-oxo mogrosides [3], researchers can map pharmacophores relevant to anti-tumor promotion, metabolic regulation, and other emerging activities. This approach supports the rational design of novel semi-synthetic mogroside derivatives with enhanced potency or selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11-Oxomogroside IIIe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.